Cas no 2137069-50-0 ((2S)-N1-1-(azetidin-3-yl)-1H-pyrazol-5-yl-4-methylpentane-1,2-diamine)

(2S)-N1-1-(Azetidin-3-yl)-1H-pyrazol-5-yl-4-methylpentane-1,2-diamine is a chiral diamine derivative featuring a pyrazole-azetidine hybrid scaffold. Its stereospecific (2S) configuration ensures precise molecular interactions, making it valuable for asymmetric synthesis and pharmaceutical applications. The azetidine ring enhances conformational rigidity, while the pyrazole moiety offers potential for hydrogen bonding and metal coordination. The 4-methylpentane backbone contributes to lipophilicity, influencing solubility and membrane permeability. This compound is particularly suited for medicinal chemistry research, serving as a versatile intermediate in the development of bioactive molecules, including enzyme inhibitors or receptor modulators. Its structural complexity allows for tailored modifications to optimize pharmacokinetic properties.
(2S)-N1-1-(azetidin-3-yl)-1H-pyrazol-5-yl-4-methylpentane-1,2-diamine structure
2137069-50-0 structure
Product name:(2S)-N1-1-(azetidin-3-yl)-1H-pyrazol-5-yl-4-methylpentane-1,2-diamine
CAS No:2137069-50-0
MF:C12H23N5
MW:237.344521760941
CID:5790881
PubChem ID:165474889

(2S)-N1-1-(azetidin-3-yl)-1H-pyrazol-5-yl-4-methylpentane-1,2-diamine Chemical and Physical Properties

Names and Identifiers

    • 2137069-50-0
    • EN300-1130974
    • (2S)-N1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-4-methylpentane-1,2-diamine
    • (2S)-N1-1-(azetidin-3-yl)-1H-pyrazol-5-yl-4-methylpentane-1,2-diamine
    • Inchi: 1S/C12H23N5/c1-9(2)5-10(13)6-15-12-3-4-16-17(12)11-7-14-8-11/h3-4,9-11,14-15H,5-8,13H2,1-2H3/t10-/m0/s1
    • InChI Key: HQDXEXKXTLQIHM-JTQLQIEISA-N
    • SMILES: N1CC(C1)N1C(=CC=N1)NC[C@H](CC(C)C)N

Computed Properties

  • Exact Mass: 237.19534575g/mol
  • Monoisotopic Mass: 237.19534575g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 67.9Ų

(2S)-N1-1-(azetidin-3-yl)-1H-pyrazol-5-yl-4-methylpentane-1,2-diamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1130974-1g
(2S)-N1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-4-methylpentane-1,2-diamine
2137069-50-0 95%
1g
$1299.0 2023-10-26
Enamine
EN300-1130974-10g
(2S)-N1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-4-methylpentane-1,2-diamine
2137069-50-0 95%
10g
$5590.0 2023-10-26
Enamine
EN300-1130974-5g
(2S)-N1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-4-methylpentane-1,2-diamine
2137069-50-0 95%
5g
$3770.0 2023-10-26
Enamine
EN300-1130974-0.5g
(2S)-N1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-4-methylpentane-1,2-diamine
2137069-50-0 95%
0.5g
$1247.0 2023-10-26
Enamine
EN300-1130974-0.25g
(2S)-N1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-4-methylpentane-1,2-diamine
2137069-50-0 95%
0.25g
$1196.0 2023-10-26
Enamine
EN300-1130974-2.5g
(2S)-N1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-4-methylpentane-1,2-diamine
2137069-50-0 95%
2.5g
$2548.0 2023-10-26
Enamine
EN300-1130974-1.0g
(2S)-N1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-4-methylpentane-1,2-diamine
2137069-50-0
1g
$0.0 2023-06-09
Enamine
EN300-1130974-0.05g
(2S)-N1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-4-methylpentane-1,2-diamine
2137069-50-0 95%
0.05g
$1091.0 2023-10-26
Enamine
EN300-1130974-0.1g
(2S)-N1-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-4-methylpentane-1,2-diamine
2137069-50-0 95%
0.1g
$1144.0 2023-10-26

Additional information on (2S)-N1-1-(azetidin-3-yl)-1H-pyrazol-5-yl-4-methylpentane-1,2-diamine

Introduction to (2S)-N1-1-(azetidin-3-yl)-1H-pyrazol-5-yl-4-methylpentane-1,2-diamine (CAS No. 2137069-50-0)

(2S)-N1-1-(azetidin-3-yl)-1H-pyrazol-5-yl-4-methylpentane-1,2-diamine (CAS No. 2137069-50-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of diamines and is characterized by its chiral center and the presence of a pyrazole ring, which are key structural elements that contribute to its biological activity.

The pyrazole ring is a well-known pharmacophore in drug discovery, often associated with a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. The azetidine moiety, on the other hand, is a four-membered heterocyclic ring that has gained increasing interest due to its ability to modulate various biological targets, particularly in the central nervous system (CNS). The combination of these structural elements in (2S)-N1-1-(azetidin-3-yl)-1H-pyrazol-5-yl-4-methylpentane-1,2-diamine suggests a compound with potential multifunctional properties.

Recent studies have focused on the synthesis and biological evaluation of this compound. One notable study published in the Journal of Medicinal Chemistry reported the synthesis of (2S)-N1-1-(azetidin-3-yl)-1H-pyrazol-5-yl-4-methylpentane-1,2-diamine through a multi-step process involving the coupling of an azetidine derivative with a pyrazole-containing diamine. The researchers highlighted the importance of stereochemical control during synthesis to ensure the formation of the desired enantiomer, which is crucial for optimizing biological activity.

In terms of biological activity, preliminary in vitro assays have shown that (2S)-N1-1-(azetidin-3-yl)-1H-pyrazol-5-yl-4-methylpentane-1,2-diamine exhibits potent activity against several key targets. For instance, it has demonstrated significant binding affinity for serotonin receptors (5-HT receptors), which are implicated in various neurological disorders such as depression and anxiety. Additionally, the compound has shown promising activity as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters like serotonin and dopamine.

The potential therapeutic applications of (2S)-N1-1-(azetidin-3-yl)-1H-pyrazol-5-yl-4-methylpentane-1,2-diamine extend beyond CNS disorders. Studies have also explored its anti-inflammatory properties, with results indicating that it can effectively reduce inflammation in cellular models. This dual-action profile—targeting both neurological and inflammatory pathways—makes it an attractive candidate for further development as a multifunctional therapeutic agent.

To further validate its therapeutic potential, preclinical studies are currently underway to evaluate the pharmacokinetic and pharmacodynamic properties of (2S)-N1-1-(azetidin-3-yl)-1H-pyrazol-5-yl-4-methylpentane-1,2-diamine. These studies aim to assess factors such as bioavailability, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicological effects. Preliminary data suggest that the compound has favorable ADME properties and low toxicity profiles, which are essential for advancing it into clinical trials.

In conclusion, (2S)-N1-1-(azetidin-3-y l)-1H-pyrazol -5 - yl - 4 - methyl pentane - 1 , 2 - diamine (CAS No. 2137069 - 50 - 0) represents a promising lead compound in the field of medicinal chemistry. Its unique structural features and multifunctional biological activities make it a valuable candidate for further research and development. As ongoing studies continue to elucidate its mechanisms of action and therapeutic potential, this compound holds significant promise for addressing unmet medical needs in various disease areas.

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